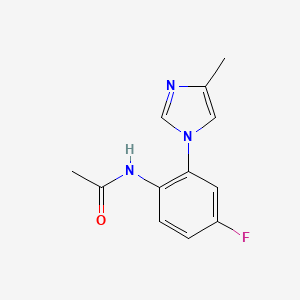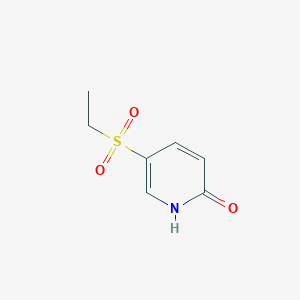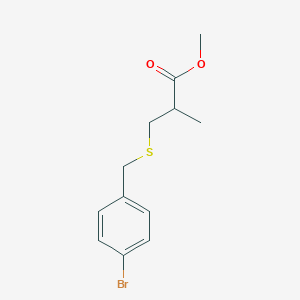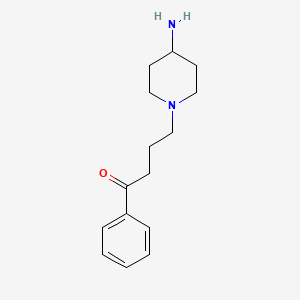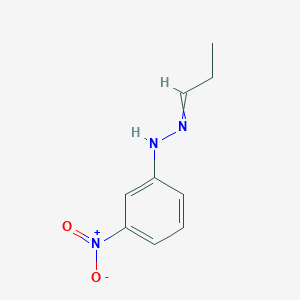
Propionaldehyde 3-nitrophenylhydrazone
Descripción general
Descripción
N-(3-nitro-phenyl)-N’-propylidene-hydrazine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and a hydrazine moiety linked to a propylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitro-phenyl)-N’-propylidene-hydrazine typically involves the condensation of 3-nitroaniline with propionaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of N-(3-nitro-phenyl)-N’-propylidene-hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-nitro-phenyl)-N’-propylidene-hydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-(3-nitro-phenyl)-N’-propylidene-hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-nitro-phenyl)-N’-propylidene-hydrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-nitro-phenyl)-N’-methylidene-hydrazine
- N-(3-nitro-phenyl)-N’-ethylidene-hydrazine
- N-(3-nitro-phenyl)-N’-butylidene-hydrazine
Uniqueness
N-(3-nitro-phenyl)-N’-propylidene-hydrazine is unique due to its specific structural features, including the propylidene group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
3-nitro-N-(propylideneamino)aniline |
InChI |
InChI=1S/C9H11N3O2/c1-2-6-10-11-8-4-3-5-9(7-8)12(13)14/h3-7,11H,2H2,1H3 |
Clave InChI |
CURBJZDRYTXCIC-UHFFFAOYSA-N |
SMILES canónico |
CCC=NNC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8356050.png)
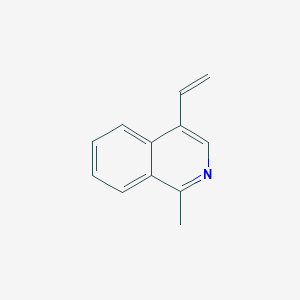
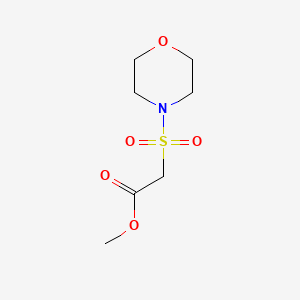
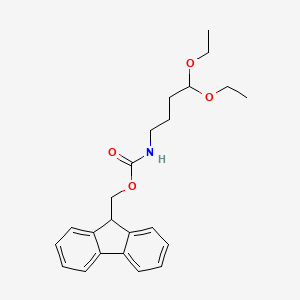
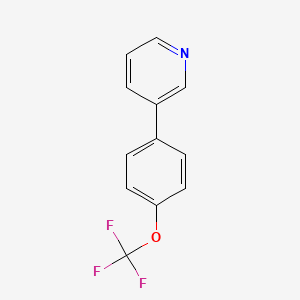
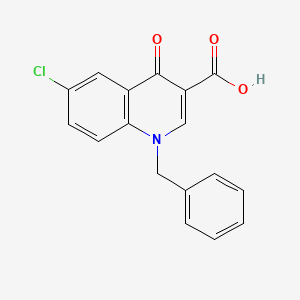
![Pyrido[2,3-a]phenazine-11-carboxylic acid](/img/structure/B8356109.png)
![[(2-Bromophenyl)-hydrazono]-cyanoacetic acid ethyl ester](/img/structure/B8356116.png)
![(1R,3S,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B8356133.png)
